Technical Guide: 2-Chloro-5-iodotoluene (CAS No. 116632-41-8)
Technical Guide: 2-Chloro-5-iodotoluene (CAS No. 116632-41-8)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Chloro-5-iodotoluene, a key halogenated hydrocarbon intermediate used in organic synthesis and drug discovery.
Core Properties and Specifications
2-Chloro-5-iodotoluene is a disubstituted toluene derivative utilized as a building block in the synthesis of more complex molecular architectures. Its physical and chemical properties are summarized below.
Physical and Chemical Properties
The key physical and chemical data for 2-Chloro-5-iodotoluene are presented in Table 1. This compound is typically a colorless to yellow liquid or a low-melting solid, depending on purity and ambient temperature.[1]
| Property | Value | Reference(s) |
| CAS Number | 116632-41-8 | [2][3][4][5] |
| Molecular Formula | C₇H₆ClI | [2][3][5][6] |
| Molecular Weight | 252.48 g/mol | [2][3][5][6] |
| Boiling Point | 239 °C (lit.), 242.4 °C | [1][2][3][4] |
| Melting Point | 10 °C | [1] |
| Density | 1.81 g/mL at 25 °C (lit.) | [1][2][4] |
| Refractive Index | n20/D 1.624 (lit.) | [1][2][4] |
| Appearance | Colorless to yellow liquid; brown to dark brown low melting solid | [1] |
| Purity | ≥95-98% | [2][5][7] |
Structural Information
| Identifier | Value | Reference(s) |
| Synonyms | 1-Chloro-4-iodo-2-methylbenzene | |
| InChI Key | MMBDKGFWRIYSRD-UHFFFAOYSA-N | [2] |
| SMILES | Cc1cc(I)ccc1Cl | [2] |
Safety and Handling
2-Chloro-5-iodotoluene is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask or respirator, should be used when handling this chemical.[2]
| Safety Data | Value | Reference(s) |
| Signal Word | Warning | [2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2][8] |
| Flash Point | 110 °C / 230 °F (closed cup) | [2][4] |
| Storage Temperature | 2-8°C (protect from light) or 10-25°C | [1][3] |
| Target Organs | Respiratory system | [2] |
Applications in Synthesis and Drug Discovery
2-Chloro-5-iodotoluene serves as a critical intermediate in the synthesis of pharmaceuticals and advanced organic materials.[6] Its primary utility lies in its capacity to participate in cross-coupling reactions, where the iodo- and chloro-substituents provide orthogonal reactivity.
The compound is a precursor for the synthesis of various complex molecules, including:
-
1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine, a scaffold used in the development of novel aromatase inhibitors.[2]
While one commercial source suggests 2-Chloro-5-iodotoluene itself may act as an estrogen receptor antagonist and aromatase inhibitor, the predominant body of scientific literature indicates that its derivatives are the biologically active agents.[2][3][9][10] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated strategy for treating hormone-dependent breast cancer.[9][10] The use of 2-Chloro-5-iodotoluene to build precursors for these inhibitors highlights its importance in medicinal chemistry.[2]
Experimental Protocols
The following sections describe generalized experimental methodologies relevant to the synthesis and use of 2-Chloro-5-iodotoluene. These are illustrative protocols and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Synthesis of 2-Chloro-5-iodotoluene via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[6][8][11] This protocol outlines the synthesis of 2-Chloro-5-iodotoluene from 4-chloro-3-methylaniline.
Methodology:
-
Diazotization:
-
Dissolve 4-chloro-3-methylaniline (1.0 eq) in a cold aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄).
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
-
Iodination (Displacement):
-
In a separate flask, dissolve potassium iodide (KI) (1.2-1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases, ensuring the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
-
Extract the crude product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield pure 2-Chloro-5-iodotoluene.
-
Use in Suzuki-Miyaura Cross-Coupling
2-Chloro-5-iodotoluene is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, typically reacting at the more labile carbon-iodine bond.[12] This allows for the selective formation of a new carbon-carbon bond.
Methodology:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Chloro-5-iodotoluene (1.0 eq), the desired arylboronic acid or arylboronic ester (1.1-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[4][13]
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.01-0.05 eq).[14]
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[4]
-
-
Reaction Execution:
-
Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.[4]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent like ethyl acetate.[13]
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[13]
-
Visualized Workflow and Pathways
Synthetic Utility in Cross-Coupling Reactions
The primary application of 2-Chloro-5-iodotoluene is as a building block in multi-step syntheses. The diagram below illustrates a typical two-stage synthetic workflow where an aryl halide is first converted to a boronic ester, which then participates in a Suzuki coupling reaction with 2-Chloro-5-iodotoluene to form a biaryl product, a common structural motif in drug candidates.
Caption: Generalized workflow for synthesizing biaryl compounds using 2-Chloro-5-iodotoluene.
References
- 1. rsc.org [rsc.org]
- 2. New aromatase inhibitors from the 3-pyridyl arylether and 1-aryl pyrrolo[2,3-c]pyridine series - OAK Open Access Archive [oak.novartis.com]
- 3. New aromatase inhibitors from the 3-pyridyl arylether and 1-aryl pyrrolo[2,3-c]pyridine series. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. ssgopalganj.in [ssgopalganj.in]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure-Function Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
